![molecular formula C20H14FN3O2 B4310446 2-AMINO-4-(3-FLUOROPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE](/img/structure/B4310446.png)
2-AMINO-4-(3-FLUOROPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-4-(3-FLUOROPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a quinoline core fused with a pyran ring, and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3-FLUOROPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method includes the reaction of an aromatic aldehyde, malononitrile, and a suitable amine under reflux conditions in the presence of a catalyst such as l-proline . The reaction is carried out in a solvent like ethanol or water, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3-FLUOROPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline or pyran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
The compound and its derivatives have been investigated for various biological activities:
- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For instance, derivatives of pyran and quinoline have been associated with antitumor effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Antimicrobial Properties : Pyran derivatives are known for their antimicrobial activities. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- CNS Activity : Some derivatives exhibit central nervous system (CNS) activity, which could be beneficial in treating neurological disorders. This includes potential applications as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve binding affinity to biological targets. This modification can significantly influence the pharmacokinetic properties of the compound, such as absorption and distribution within biological systems .
Case Studies
Several studies have documented the applications of similar compounds:
- Anticancer Studies : A study highlighted a derivative that exhibited potent anticancer activity against glioblastoma cells. The compound demonstrated enhanced cytotoxicity when used in combination with specific kinase inhibitors .
- Antimicrobial Research : Research on pyran derivatives indicated their effectiveness against various bacterial strains. These findings support the potential use of such compounds in developing new antibiotics .
- CNS Activity Evaluation : Investigations into related compounds revealed their effectiveness in modulating CNS activity, suggesting therapeutic potentials in treating anxiety and depression .
Mechanism of Action
The mechanism by which 2-AMINO-4-(3-FLUOROPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit tubulin polymerization, leading to apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to specific sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-AMINO-4-(3-FLUOROPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE stands out due to its unique combination of a fluorophenyl group and a pyranoquinoline core
Biological Activity
2-Amino-4-(3-fluorophenyl)-6-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is a compound of interest due to its diverse biological activities. This article compiles various research findings, including crystal structures, biological evaluations, and case studies that highlight the compound's potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.34 g/mol. The structure features a pyranoquinoline core, which is known for its pharmacological versatility. The presence of the fluorophenyl group enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that pyran derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 2-amino-4-(3-fluorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline have shown effectiveness against various bacterial strains. For example, studies have reported that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Several derivatives of pyranoquinolines have been evaluated for their anticancer activities. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation. Notably, compounds were found to inhibit sirtuins, which are proteins linked to cancer progression .
Table 1: Summary of Anticancer Activities
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Amino-4-(3-fluorophenyl)-6-methyl-5-oxo | MCF-7 (Breast) | 12.5 | Sirtuin inhibition |
2-Amino-4-(3-fluorophenyl)-6-methyl-5-oxo | HeLa (Cervical) | 15.0 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies showed that similar pyran derivatives could significantly reduce nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity in vitro
In a recent investigation, 2-amino derivatives were tested against four different cancer cell lines (MCF-7, HeLa, A549, and HT29). The results revealed that the compound exhibited selective cytotoxicity with an IC50 value ranging from 10 to 20 µM across different cell lines . The study suggested that the mechanism involved apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-24-15-8-3-2-7-13(15)18-17(20(24)25)16(14(10-22)19(23)26-18)11-5-4-6-12(21)9-11/h2-9,16H,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZOUDFQBDSZCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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